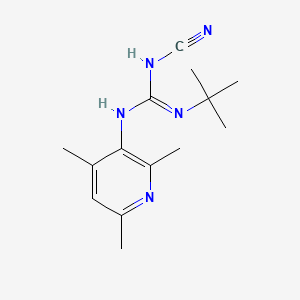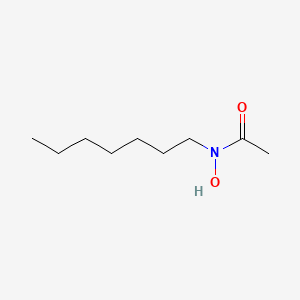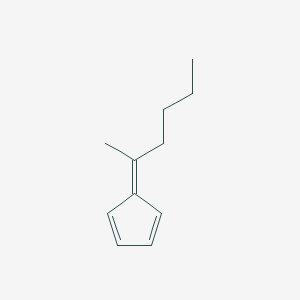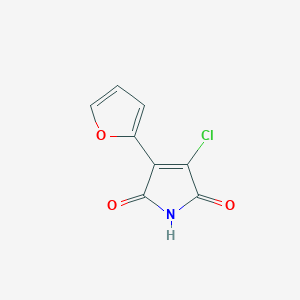
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly found in various biological molecules and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a pyridyl group with three methyl substitutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- can be achieved through a multi-step process. One common method involves the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloyl-guanidines . This approach provides a straightforward and efficient route to diverse guanidines under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, resulting in the formation of the desired guanidine derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, oxo derivatives, and reduced derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s strong basicity allows it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other guanidine derivatives such as 1,3-bis(tert-butoxycarbonyl)guanidine and various N,N’-disubstituted guanidines .
Uniqueness
What sets guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- apart from other guanidines is its unique combination of functional groups. The presence of the tert-butyl, cyano, and trimethyl-pyridyl groups imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
60560-42-1 |
|---|---|
Molekularformel |
C14H21N5 |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
2-tert-butyl-1-cyano-3-(2,4,6-trimethylpyridin-3-yl)guanidine |
InChI |
InChI=1S/C14H21N5/c1-9-7-10(2)17-11(3)12(9)18-13(16-8-15)19-14(4,5)6/h7H,1-6H3,(H2,16,18,19) |
InChI-Schlüssel |
SSTNIYGGKUSZKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1NC(=NC(C)(C)C)NC#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)



![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)


